CID 57428127

Beschreibung

CID 57428127 (PubChem Compound Identifier 57428127) is a chemical compound characterized by its unique structural and physicochemical properties. The compound has been analyzed using gas chromatography-mass spectrometry (GC-MS), as shown in the total ion chromatogram (Figure 1B), indicating its presence in a complex mixture, likely a natural product or essential oil fraction (e.g., CIEO, as referenced in ) .

The vacuum distillation profile (Figure 1D) demonstrates that this compound is enriched in specific fractions, suggesting its volatility and purification feasibility under reduced pressure. The mass spectrum (Figure 1C) provides critical fragmentation patterns, aiding in structural elucidation.

Eigenschaften

InChI |

InChI=1S/C6H15O3Si/c1-5-6-10(7-2,8-3)9-4/h1,5-6H2,2-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNOVKKVHFRGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

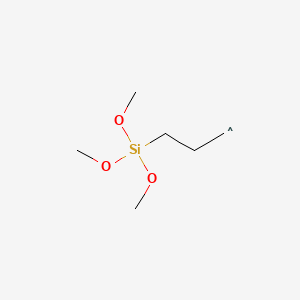

Canonical SMILES |

CO[Si](CC[CH2])(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501348957 | |

| Record name | 3-(Trimethoxysilyl)propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136856-91-2, 1962942-06-8 | |

| Record name | 2-Propanol, reaction products with (3-chloropropyl)trimethoxysilane and polyethylenimine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethoxysilyl)propyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501348957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trimethoxysilylpropyl modified polyethylenimine typically involves the reaction of polyethylenimine with trimethoxysilylpropyl chloride. This reaction is carried out in an organic solvent such as isopropanol, under controlled temperature and pH conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Polyethylenimine+Trimethoxysilylpropyl chloride→Trimethoxysilylpropyl modified polyethylenimine+HCl

Industrial Production Methods

In industrial settings, the production of trimethoxysilylpropyl modified polyethylenimine is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and mixing rates to optimize the reaction efficiency and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

CID 57428127 undergoes various chemical reactions, including:

Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups that can further condense to form siloxane bonds.

Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, leading to strong adhesion properties.

Substitution: The amine groups in polyethylenimine can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with trimethoxysilylpropyl modified polyethylenimine include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and various electrophiles (for substitution reactions). Typical reaction conditions involve ambient to slightly elevated temperatures and controlled pH environments .

Major Products

Wissenschaftliche Forschungsanwendungen

CID 57428127 has a wide range of scientific research applications, including:

Gene and Drug Delivery: Its ability to form stable complexes with nucleic acids makes it useful in gene delivery systems.

Surface Modification: It is used to modify surfaces to improve adhesion, hydrophobicity, or hydrophilicity, making it valuable in coatings, adhesives, and sealants.

Biotechnology: It is employed in the immobilization of enzymes and other biomolecules, enhancing their stability and activity.

Materials Science: It is used in the synthesis of advanced materials, including nanocomposites and hybrid materials, due to its ability to form strong bonds with both organic and inorganic components.

Wirkmechanismus

The mechanism of action of trimethoxysilylpropyl modified polyethylenimine involves several key interactions:

Ionic Interactions: The high cationic charge of polyethylenimine allows it to interact strongly with anionic molecules, such as nucleic acids, facilitating their delivery into cells.

Covalent Bond Formation: The trimethoxysilyl groups can hydrolyze and condense to form covalent siloxane bonds with surfaces, enhancing adhesion and stability.

Hydrophobic Interactions: The ethylene groups in polyethylenimine provide hydrophobic interactions that can influence the solubility and compatibility of the compound with various materials.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Its low consensus Log Po/w (0.03) suggests higher hydrophilicity compared to typical nitroaromatic compounds, which may influence bioavailability .

- Its higher molecular weight and moderate solubility (28.9 mg/mL) reflect increased steric hindrance compared to CID 57416287 .

Research Findings and Implications

- Structural Elucidation Challenges : The absence of explicit spectral data (e.g., NMR, HRMS) for this compound limits definitive structural assignments. Future studies should prioritize full spectroscopic characterization .

- Divergent Solubility Profiles : CID 57416287’s high solubility contrasts with CAS 1254115-23-5’s moderate solubility, underscoring the impact of substituents (e.g., nitro groups) on hydrophilicity. This has implications for formulation strategies in drug development .

- Synthetic Scalability : The use of DMF or NMP in synthesis raises environmental and safety concerns. Alternative green solvents could optimize the production of this compound and analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.